molecular formula C140H202N36O33S B12400033 Pep-1-Cysteamine

Pep-1-Cysteamine

Cat. No.: B12400033
M. Wt: 2949.4 g/mol
InChI Key: WPKYWFHTPREQDA-BLOZIAIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep-1-Cysteamine is a chimeric cell-penetrating peptide that exhibits primary amphipathicity. This compound is known for its ability to translocate across biological membranes and deliver active proteins and other biopharmaceutical macromolecules into cells . This compound is a synthetic construct that has been widely used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pep-1-Cysteamine is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the solid support and purified.

The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Pep-1-Cysteamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pep-1-Cysteamine is unique among cell-penetrating peptides due to its primary amphipathicity and ability to deliver a wide range of macromolecules into cells. Similar compounds include:

This compound stands out due to its non-disruptive delivery mechanism and broad applicability in various fields .

Properties

Molecular Formula

C140H202N36O33S

Molecular Weight

2949.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-acetamido-2-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C140H202N36O33S/c1-74(2)115(135(205)150-60-62-210)172-125(195)98(43-20-25-57-144)160-123(193)99(44-27-59-151-140(147)148)161-121(191)96(41-18-23-55-142)158-120(190)95(40-17-22-54-141)159-122(192)97(42-19-24-56-143)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-153-91-36-13-8-30-85(80)91)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-156-94-39-16-11-33-88(83)94)168-130(200)107(66-82-71-155-93-38-15-10-32-87(82)93)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-152-90-35-12-7-29-84(79)90)167-129(199)106(65-81-70-154-92-37-14-9-31-86(81)92)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)157-119(189)89(145)34-21-26-58-149-78(6)181/h7-16,29-33,35-39,68-72,74-77,89,95-110,115-118,152-156,177-180,210H,17-28,34,40-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,181)(H,150,205)(H,157,189)(H,158,190)(H,159,192)(H,160,193)(H,161,191)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,151)/t75-,76-,77-,89+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+/m1/s1

InChI Key

WPKYWFHTPREQDA-BLOZIAIYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)N)O

Canonical SMILES

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)N

Origin of Product

United States

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